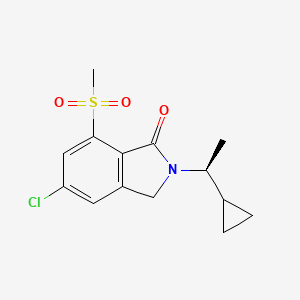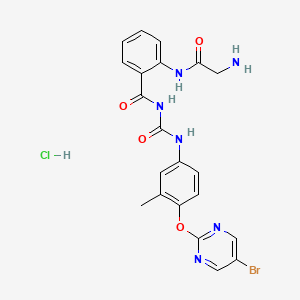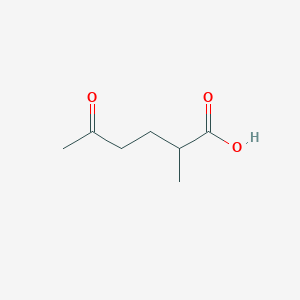
2-Methyl-5-oxohexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-5-oxohexanoic acid is an organic compound with the molecular formula C7H12O3 It is a derivative of hexanoic acid, characterized by the presence of a methyl group at the second carbon and a keto group at the fifth carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-5-oxohexanoic acid can be achieved through several methods. One common approach involves the alkylation of enolate ions. This method typically uses an alkyl halide and a base to generate the enolate, which then undergoes alkylation to form the desired product .
Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable processes, such as the use of catalytic hydrogenation or oxidation reactions. These methods are designed to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-5-oxohexanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the keto group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and bases are used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-Methyl-5-oxohexanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in metabolic pathways.
Mechanism of Action
The mechanism of action of 2-Methyl-5-oxohexanoic acid involves its interaction with specific molecular targets and pathways. The keto group plays a crucial role in its reactivity, allowing it to participate in various biochemical reactions. The compound can act as a substrate for enzymes, influencing metabolic processes and cellular functions.
Comparison with Similar Compounds
5-Oxohexanoic acid: Similar in structure but lacks the methyl group at the second carbon.
2-Methylhexanoic acid: Similar but lacks the keto group at the fifth carbon.
Hexanoic acid: The parent compound, lacking both the methyl and keto groups.
Uniqueness: 2-Methyl-5-oxohexanoic acid is unique due to the presence of both a methyl group and a keto group, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications and research studies .
Properties
Molecular Formula |
C7H12O3 |
|---|---|
Molecular Weight |
144.17 g/mol |
IUPAC Name |
2-methyl-5-oxohexanoic acid |
InChI |
InChI=1S/C7H12O3/c1-5(7(9)10)3-4-6(2)8/h5H,3-4H2,1-2H3,(H,9,10) |
InChI Key |
RJKCQJNOJDMYEM-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC(=O)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



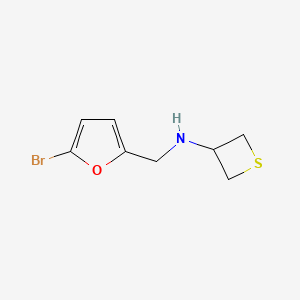

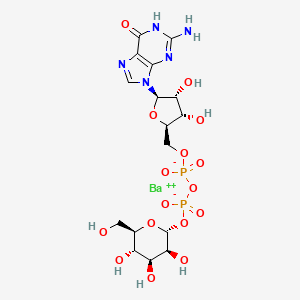
![5-[Methyl(prop-2-yn-1-yl)amino]pyridine-2-carboxylic acid](/img/structure/B15278108.png)

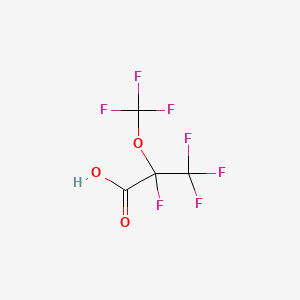
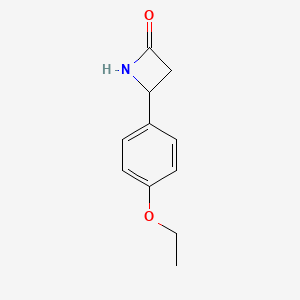
![2,3-dimethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B15278146.png)
